N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
Description
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a thiazole-derived compound characterized by a central thiazol-2(3H)-ylidene core substituted with:
- A 4-(azepan-1-ylsulfonyl)phenyl group at position 2.
- A 3-methoxypropyl chain at position 2.
- A 4-methoxyaniline moiety as the N-arylidene substituent.
Its synthesis likely involves cyclocondensation of thiourea derivatives with α-haloketones or via tautomerization pathways similar to those reported for structurally related 1,2,4-triazoles and thiazoles .
Properties
Molecular Formula |
C26H33N3O4S2 |
|---|---|
Molecular Weight |
515.7 g/mol |
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-N-(4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H33N3O4S2/c1-32-19-7-18-29-25(20-34-26(29)27-22-10-12-23(33-2)13-11-22)21-8-14-24(15-9-21)35(30,31)28-16-5-3-4-6-17-28/h8-15,20H,3-7,16-19H2,1-2H3 |
InChI Key |
YEFYWXXPVRMKKN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=CSC1=NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the thiazole ring with the sulfonylated azepane derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used but may include various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several sulfonyl- and thiazole-containing derivatives. Key analogs and their differentiating features are summarized below:
Key Observations :
- Substituent Chain Length : The 3-methoxypropyl group in the target compound may confer greater conformational flexibility compared to the 2-methoxyethyl chain in its analog . This could influence binding interactions in biological systems.
- Aromatic Substitutents : The 4-methoxyaniline group distinguishes the target compound from analogs with benzamide or simple aniline moieties, impacting π-π stacking and hydrogen-bonding capabilities .
Comparison with Analogous Syntheses :
- Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones require NaOH-mediated cyclization, whereas thiazoles may employ milder conditions .
- Benzothiazoles : Synthesis of fluorinated benzothiazoles (e.g., ) often involves multi-step sequences with LiH or DMF as catalysts, differing from the target compound’s pathway .
Spectroscopic and Crystallographic Data
IR and NMR Spectroscopy :
- The target compound’s IR spectrum would exhibit νC=S at ~1250 cm⁻¹ and νNH at ~3300 cm⁻¹, consistent with thione tautomers in related thiazoles .
- ¹H-NMR would show resonances for the azepane protons (δ 1.4–2.1 ppm), methoxy groups (δ 3.2–3.5 ppm), and aromatic protons (δ 6.8–7.8 ppm), similar to analogs .
Crystallography :
- Structural refinement using SHELX software (e.g., SHELXL) is standard for such compounds, as demonstrated in related studies . The azepane sulfonyl group’s geometry would likely mirror that of analogs resolved via WinGX/ORTEP .
Biological Activity
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a thiazole ring, a methoxy group, and an azepane-linked sulfonamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues in target proteins, while the methoxy and azepane groups enhance hydrophobic interactions. These interactions can modulate the activity of enzymes involved in various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function .
Analgesic Activity
Studies have evaluated the analgesic potential of thiazole derivatives. For example, a related compound demonstrated significant analgesic effects in animal models through mechanisms involving inhibition of cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways . The specific compound's structure suggests it may also exhibit similar analgesic properties.
Anti-inflammatory Effects
The anti-inflammatory activity of related thiazole compounds has been documented through various pharmacological tests. These compounds have been shown to reduce inflammation markers in vivo, suggesting that this compound may possess similar properties .
Case Studies
- Analgesic Testing : In a study evaluating the analgesic efficacy of thiazole derivatives, compounds with similar structures exhibited significant pain relief in writhing and hot plate tests. The results indicated a dose-dependent response, suggesting potential for therapeutic use in pain management .
- Molecular Docking Studies : Computational studies using molecular docking simulations have predicted favorable binding affinities for this compound against COX-2 and other inflammatory mediators. This supports its potential as an anti-inflammatory agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
